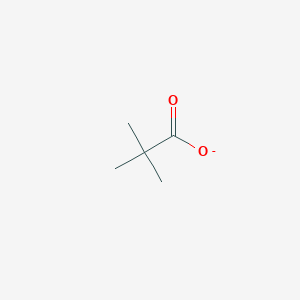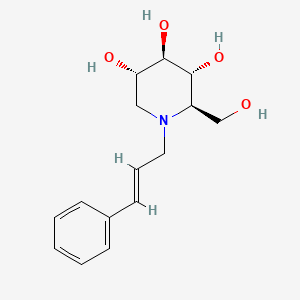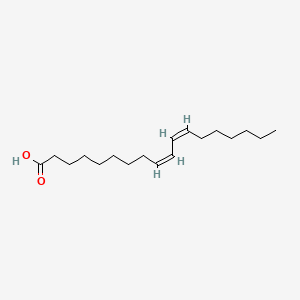
9(Z),11(Z)-Octadecadienoic Acid
Vue d'ensemble
Description
L’acide linoléique conjugué 9(Z),11(Z) est un type d’acide linoléique conjugué, qui est un acide gras polyinsaturé. Il est caractérisé par la présence de doubles liaisons conjuguées aux 9ème et 11ème positions du carbone en configuration cis. Ce composé se retrouve naturellement dans la viande et les produits laitiers et a été étudié pour ses bienfaits potentiels pour la santé, notamment ses effets anticancéreux, antidiabétiques et anti-obésité .
Mécanisme D'action
Le mécanisme d’action de l’acide linoléique conjugué 9(Z),11(Z) implique plusieurs cibles moléculaires et voies:
Récepteurs activés par les proliférateurs de peroxysomes (PPAR): Le composé active les PPAR, qui régulent l’expression génique impliquée dans le métabolisme des lipides et l’homéostasie du glucose.
Facteur nucléaire kappa B (NF-κB): Il inhibe l’activation du NF-κB, réduisant l’inflammation et exerçant potentiellement des effets anticancéreux.
Différenciation des adipocytes: Il influence la différenciation des préadipocytes en adipocytes, affectant le stockage et le métabolisme des graisses
Composés similaires:
Acide 9(Z),12(Z)-octadécadiénoïque (acide linoléique): Un acide gras polyinsaturé avec des doubles liaisons aux 9ème et 12ème positions.
Acide linoléique conjugué 9(Z),11(E): Un autre isomère de l’acide linoléique conjugué avec des configurations de doubles liaisons différentes.
Acide α-linolénique: Un acide gras oméga-3 avec trois doubles liaisons aux 9ème, 12ème et 15ème positions
Unicité: L’acide linoléique conjugué 9(Z),11(Z) est unique en raison de sa configuration spécifique de double liaison, qui confère des activités biologiques et des bienfaits pour la santé distincts. Sa capacité à moduler diverses voies moléculaires en fait un composé d’un intérêt considérable tant en recherche qu’en industrie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l’acide linoléique conjugué 9(Z),11(Z) implique généralement l’isomérisation de l’acide linoléique. Une méthode courante est l’isomérisation alcaline de l’acide linoléique à l’aide d’hydroxyde de potassium dans l’éthanol. La réaction est effectuée à des températures élevées et le produit est purifié à l’aide de techniques telles que la chromatographie .
Méthodes de production industrielle: La production industrielle de l’acide linoléique conjugué 9(Z),11(Z) implique souvent l’utilisation de fermentation microbienne. Des souches spécifiques de bactéries, telles que les Lactobacillus, sont utilisées pour convertir l’acide linoléique en acide linoléique conjugué. Cette méthode est avantageuse en raison de son efficacité et de sa capacité à produire de grandes quantités du composé .
Analyse Des Réactions Chimiques
Types de réactions: L’acide linoléique conjugué 9(Z),11(Z) subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut produire des hydroperoxydes et d’autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir les doubles liaisons en liaisons simples, formant des acides gras saturés.
Substitution: Les réactions d’halogénation peuvent introduire des atomes d’halogène dans la molécule.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction: Hydrogénation catalytique à l’aide de catalyseurs de palladium ou de platine.
Substitution: Halogénation à l’aide de brome ou de chlore en présence de lumière ou d’un catalyseur.
Principaux produits formés:
Oxydation: Hydroperoxydes, aldéhydes et cétones.
Réduction: Acides gras saturés.
Substitution: Acides gras halogénés.
4. Applications de la recherche scientifique
L’acide linoléique conjugué 9(Z),11(Z) a un large éventail d’applications dans la recherche scientifique:
Chimie: Utilisé comme composé modèle pour étudier le comportement des doubles liaisons conjuguées dans les acides gras.
Biologie: Étudié pour son rôle dans le métabolisme cellulaire et les voies de signalisation.
Médecine: Étudié pour ses effets thérapeutiques potentiels dans le cancer, le diabète et l’obésité.
Industrie: Utilisé dans la formulation de compléments alimentaires et d’aliments fonctionnels
Applications De Recherche Scientifique
9(Z),11(Z)-Conjugated Linoleic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of conjugated double bonds in fatty acids.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential therapeutic effects in cancer, diabetes, and obesity.
Industry: Used in the formulation of dietary supplements and functional foods
Comparaison Avec Des Composés Similaires
9(Z),12(Z)-Octadecadienoic Acid (Linoleic Acid): A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
9(Z),11(E)-Conjugated Linoleic Acid: Another isomer of conjugated linoleic acid with different double bond configurations.
α-Linolenic Acid: An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions
Uniqueness: 9(Z),11(Z)-Conjugated Linoleic Acid is unique due to its specific double bond configuration, which imparts distinct biological activities and health benefits. Its ability to modulate various molecular pathways makes it a compound of significant interest in both research and industry .
Propriétés
IUPAC Name |
(9Z,11Z)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-QRLRYFCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873031 | |
| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-70-7, 1839-11-8 | |
| Record name | 9,11-Octadecadienoic acid, (9Z,11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,11-OCTADECADIENOIC ACID, (9Z,11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMD9I3JF0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)

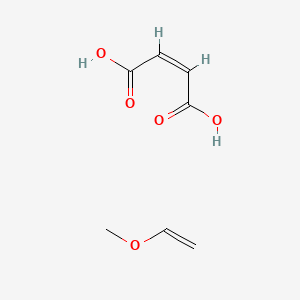

![(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1233116.png)
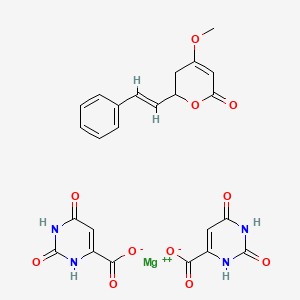
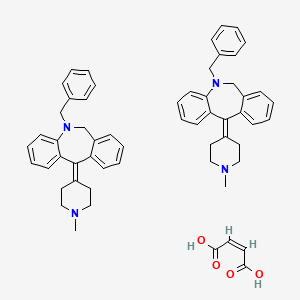
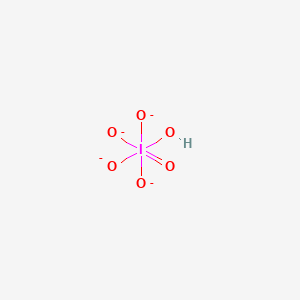
![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)
